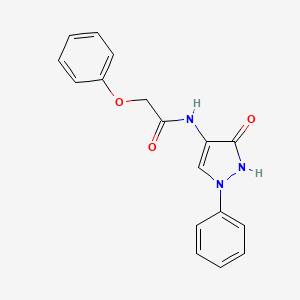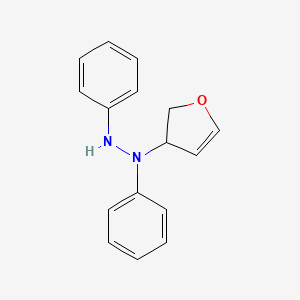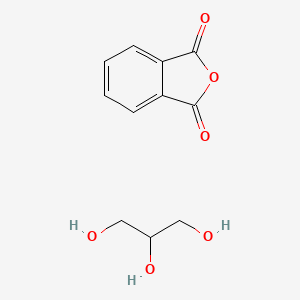
2-Benzofuran-1,3-dione;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuran-1,3-dione;propane-1,2,3-triol can be achieved through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by dehydration to form the benzofuran-1,3-dione structure . The reaction typically occurs under solvent-free conditions at room temperature, yielding high selectivity and efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biomass-derived furan and maleic anhydride. The process includes a Diels-Alder cycloaddition followed by dehydration using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid . This method ensures high yield and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Benzofuran-1,3-dione;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the benzofuran-1,3-dione moiety into more reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Benzofuran-1,3-dione;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Benzofuran-1,3-dione;propane-1,2,3-triol exerts its effects involves interactions with molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, influencing biochemical processes. The glycerol component may enhance solubility and bioavailability, facilitating the compound’s action in biological systems.
Comparison with Similar Compounds
Phthalic Anhydride: Similar in structure but lacks the glycerol component.
Maleic Anhydride: Shares the anhydride functional group but differs in the overall structure.
Glycerol Derivatives: Compounds like glycerol monoesters or diesters have similar glycerol components but different functional groups.
Properties
CAS No. |
26655-24-3 |
|---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;propane-1,2,3-triol |
InChI |
InChI=1S/C8H4O3.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3(6)2-5/h1-4H;3-6H,1-2H2 |
InChI Key |
QLEITUFVKZSFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C(C(CO)O)O |
Related CAS |
26655-24-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4S,6R,6aR)-6-[6-(dimethylamino)purin-9-yl]-4-(hydroxymethyl)-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B12901771.png)
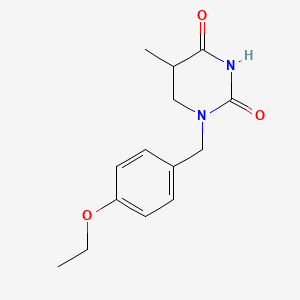
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
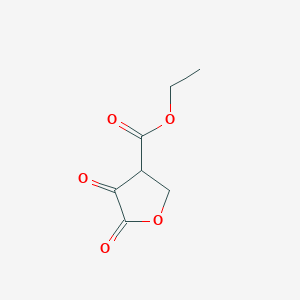
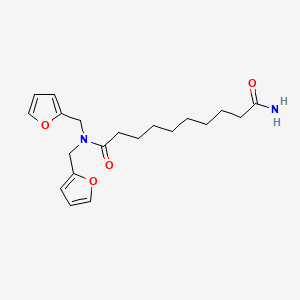
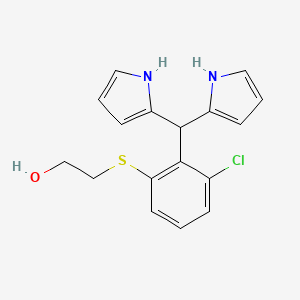
![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)

![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)
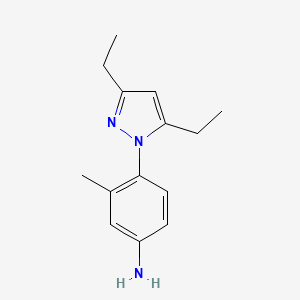

![4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one](/img/structure/B12901835.png)
